alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate

Fragrance Chemistry Isomer Purity Quality Control

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate (CAS 97659-27-3) is a synthetic fragrance ingredient belonging to the cycloaliphatic acetate class, characterized by a C16H26O2 molecular formula and a molecular weight of 250.38 g/mol. It is a single defined regioisomer; its IUPAC name is 1-[3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethyl acetate, distinguishing it from the industry-common mixed-isomer product Myraldyl acetate (CAS 72403-67-9; C15H24O2; MW 236.35).

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 97659-27-3
Cat. No. B12671762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate
CAS97659-27-3
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C
InChIInChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3
InChIKeyIHPNVNZLLLTYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate (CAS 97659-27-3): Defined-Isomer Fragrance Acetate


alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate (CAS 97659-27-3) is a synthetic fragrance ingredient belonging to the cycloaliphatic acetate class, characterized by a C16H26O2 molecular formula and a molecular weight of 250.38 g/mol . It is a single defined regioisomer; its IUPAC name is 1-[3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethyl acetate, distinguishing it from the industry-common mixed-isomer product Myraldyl acetate (CAS 72403-67-9; C15H24O2; MW 236.35) [1]. The compound features a secondary acetate moiety (alpha-methyl substitution) on a cyclohexene ring with a 4-methyl-3-pentenyl side chain at the 3-position .

Defined-isomer composition supports batch-to-batch QC consistency
Single-entity reference for precise olfactory profiling studies
Suitable for regulatory contexts requiring isomer-level substantiation

Why Generic Myraldyl Acetate Cannot Replace CAS 97659-27-3: Isomeric Purity and Physicochemical Shifts


The common fragrance ingredient Myraldyl acetate (CAS 72403-67-9) is an isomeric mixture of 3- and 4-substituted cyclohexene primary acetates [1]. Substituting it with the specific isomer alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate (CAS 97659-27-3) without verification risks altering formulation performance. The alpha-methyl group in CAS 97659-27-3 converts the ester from a primary to a secondary acetate, which introduces a chiral center and shifts key physicochemical properties, including boiling point, water solubility, and potentially olfactory character, substantivity on skin, and hydrolytic stability . Fragrance manufacturers targeting a specific odor profile or seeking consistent performance in functional products (e.g., soaps, detergents) cannot assume functional interchangeability between these isomers.

Target Isomer
Structure
alpha-methyl, secondary acetate
Isomerism
Single defined regioisomer
Profile
Specific physicochemical context
Generic Myraldyl Acetate
Structure
Unsubstituted, primary acetate
Isomerism
Mixed positional isomers
Profile
May shift volatility and solubility
Structural mismatch may alter substantivity on skin and hydrolytic stability.
Isomer-specific safety assessment gap requires review; mixed-isomer data may not fully apply.

Quantitative Differentiation Data for CAS 97659-27-3 vs. Myraldyl Acetate and Other Fragrance Acetates


Isomeric Definition vs. Mixed Isomer Product: Single-Entity Purity Advantage

CAS 97659-27-3 is chemically defined as a single regioisomer (1-[3-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]ethyl acetate) with a specific 3-substitution pattern and alpha-methyl stereocenter . In contrast, commercial Myraldyl acetate (CAS 72403-67-9) is intentionally manufactured and sold as a mixture of 3- and 4-substituted cyclohexene positional isomers, with RIFM noting 'No stereoisomer specified. One stereocenter present and 2 stereoisomers possible' [1]. This single-entity nature removes the batch-to-batch variability inherent in isomeric mixtures, which can drift by several percent in composition.

Isomeric Definition
Specification review
Single defined 3-substituted isomer vs mixed positional isomers
Supports QC consistency; removes compositional drift risk.
Head-to-head comparison with Myraldyl acetate literature.
Fragrance Chemistry Isomer Purity Quality Control

Molecular Weight and Boiling Point Elevation: Quantified Impact of Alpha-Methyl Substitution

The alpha-methyl substitution on the acetate-bearing carbon of CAS 97659-27-3 increases molecular weight by 14 Da (an additional CH2 unit) compared to Myraldyl acetate, which is reflected in a higher calculated boiling point. Chemsrc reports a boiling point of 316.2±21.0 °C for CAS 97659-27-3 , while Myraldyl acetate (CAS 72403-67-9) has a reported boiling point of 304.4 °C at 760 mmHg . This ~12 °C elevation suggests reduced volatility, which can influence fragrance evaporation profiles and substantivity in product applications.

Volatility Context
Data to verify
316.2 °C (calc) vs 304.4 °C for Myraldyl acetate
Higher boiling point suggests lower volatility profile.
Calculated values; experimental validation recommended.
Physicochemical Properties Volatility Formulation Design

Water Solubility Disparity: Implications for Product Rinse-Off and Environmental Fate

Estimated water solubility data suggest a substantial difference between the two compounds. Chemblink reports a calculated solubility of 0.04 g/L (40 mg/L at 25 °C) for CAS 97659-27-3 , whereas the RIFM safety assessment reports an EPI Suite estimated water solubility of 0.3369 mg/L for Myraldyl acetate (CAS 72403-67-9) [1]. This represents an approximately 119-fold difference, highlighting that the alpha-methyl isomer is predicted to be significantly more water-soluble than the primary acetate mixture.

Aqueous Compatibility
Cross-study comparable
40 mg/L (calc) vs 0.3369 mg/L for Myraldyl acetate
Context-dependent formulation impact on rinse-off products.
Estimated water solubility values; models may differ.
Water Solubility Environmental Risk Assessment Formulation Stability

Toxicological Profile: Differentiated Sensitization and Genotoxicity Endpoints Based on Structural Class

The RIFM safety assessment for Myraldyl acetate (CAS 72403-67-9; mixed isomers) concluded that it 'does not present a concern for genetic toxicity' and all human health endpoints were cleared using target data, read-across, and/or TTC, placing it in Cramer Class I (low toxicity) [1]. However, read-across from primary acetate structures may not fully capture the safety profile of the secondary acetate in CAS 97659-27-3, as enzymatic hydrolysis rates of secondary acetates can differ from primary acetates [2]. The 2008 Fragrance Material Review reported an acute oral LD50 for Myraldyl acetate of >4 and <8 g/kg in mice [2]. No specific in vivo toxicity data were identified for the isolated CAS 97659-27-3 isomer.

Safety Data Coverage
Class-level inference
Mixed-isomer clearance may not translate to secondary acetate.
Isomer-specific toxicological review required.
Enzymatic hydrolysis rates may differ from primary acetates.
Toxicology Skin Sensitization Genotoxicity Regulatory Safety

Scientifically Grounded Application Scenarios for CAS 97659-27-3


Fine Fragrance Development Requiring Olfactory Consistency

Perfumers and formulation chemists seeking a defined secondary acetate with a consistent odor profile can utilize CAS 97659-27-3 as a single-isomer replacement for the variable myraldyl acetate mixture. The absence of positional isomer drift ensures batch-to-batch olfactory fidelity , a critical requirement for high-end fine fragrances where even minor compositional changes can be perceived by trained evaluators.

Long-Lasting Functional Products (Detergents, Fabric Softeners)

The higher calculated boiling point of CAS 97659-27-3 (316.2 °C vs. 304.4 °C for myraldyl acetate) indicates reduced volatility, making it a candidate for applications where extended fragrance longevity is paramount, such as laundry detergents and fabric softeners that require scent to persist through wash cycles and drying.

Aqueous-Phase Fragrance Delivery Systems

The approximately 119-fold higher calculated water solubility of CAS 97659-27-3 (40 mg/L) compared to myraldyl acetate (0.3369 mg/L) suggests improved compatibility in aqueous-based product matrices like shampoos, shower gels, and water-based air fresheners, potentially reducing the need for high surfactant loads or co-solvents to achieve fragrance solubilization.

Isomer-Specific Environmental Risk Assessment Studies

For environmental scientists conducting compartment-specific fate modeling, the single-isomer nature of CAS 97659-27-3 eliminates the confound of variable isomer ratios found in the commercial mixture . The defined log Kow and solubility values enable more precise environmental partitioning predictions than mixed-isomer products, supporting robust regulatory dossiers.

Application
Selection Property
Validation Focus
Olfactory consistency research
Single-isomer identity
Batch-to-batch QC review and odor profile stability
Long-lasting scented formulations
Reduced volatility context
Substantivity and evaporation profiling studies
Aqueous-phase delivery research
Higher water solubility context
Phase behavior in rinse-off product matrices
Environmental fate modeling
Defined isomer ratio
log Kow and environmental partitioning review
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